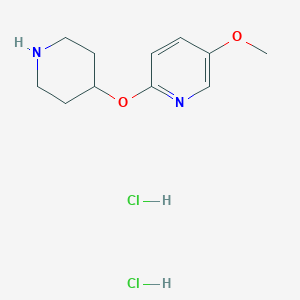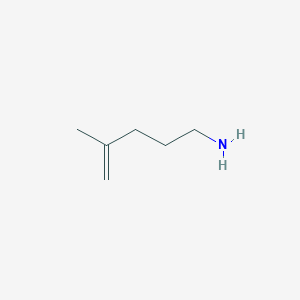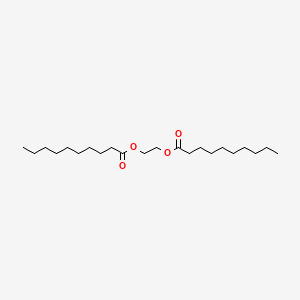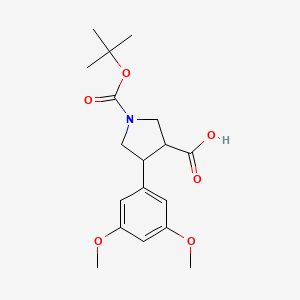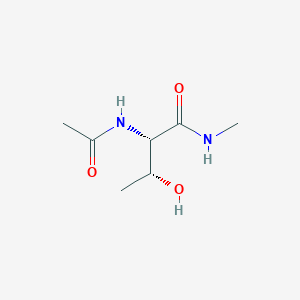
trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloroallyl group and an aminoindan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indan derivatives and chloroallyl compounds.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as HPLC and NMR, is crucial for monitoring the production process.
Analyse Chemischer Reaktionen
Types of Reactions
trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroallyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-N-(3-Chloroallyl)-1-(S)-aminoindan Hydrochloride: A stereoisomer with different biological activity.
N-(3-Chloroallyl)-1-aminoindan Hydrochloride: Lacks the stereochemistry of the R-isomer.
N-(3-Chloroallyl)-1-aminoindan: Without the hydrochloride salt form.
Uniqueness
trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C12H15Cl2N |
|---|---|
Molekulargewicht |
244.16 g/mol |
IUPAC-Name |
(1R)-N-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3+;/t12-;/m1./s1 |
InChI-Schlüssel |
XSGWVDYIYJOVCZ-COUKRICUSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@@H]1NC/C=C/Cl.Cl |
Kanonische SMILES |
C1CC2=CC=CC=C2C1NCC=CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)
![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)
![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)

![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
